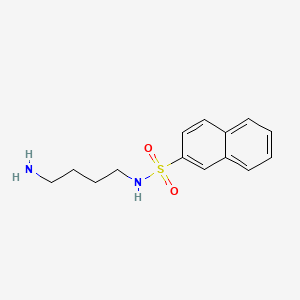

N-(4-Aminobutyl)-2-Naphthalenesulfonamide

Description

Contextualization of Naphthalenesulfonamides as Bioactive Scaffolds

Naphthalenesulfonamides are a class of organic compounds characterized by a naphthalene (B1677914) ring linked to a sulfonamide group. This structural motif serves as a versatile "scaffold," or core chemical structure, upon which a variety of functional groups can be attached to create a library of derivative compounds. In the fields of chemical biology and drug discovery, such scaffolds are invaluable for developing new molecules with specific biological activities. ontosight.ai The concept of a bioactive scaffold involves using a core structure that is known to interact with biological systems and systematically modifying it to enhance potency, selectivity, or other pharmacological properties. numberanalytics.comnumberanalytics.com

The naphthalenesulfonamide framework has proven to be a particularly fruitful scaffold for generating bioactive molecules. nih.gov These derivatives have been investigated for a wide range of therapeutic applications due to their ability to interact with various biological targets. Researchers have successfully developed naphthalenesulfonamide-based compounds that exhibit anticancer, antimicrobial, and anti-inflammatory properties. nih.gov A significant area of research has focused on their capacity to act as enzyme inhibitors. nih.gov For instance, certain derivatives have been designed to inhibit protein kinases and carbonic anhydrases, enzymes that are crucial in many cellular signaling pathways and are often dysregulated in diseases like cancer. nih.govmdpi.com The inherent fluorescent properties of the naphthalene ring also make these compounds useful as probes in biological studies. ontosight.ai

Significance of N-(4-Aminobutyl)-2-Naphthalenesulfonamide (W-12) as a Research Tool

Among the diverse family of naphthalenesulfonamide derivatives, this compound, commonly referred to as W-12, holds specific importance as a tool in biomedical research. Its primary significance lies in its function as a calmodulin (CaM) antagonist. sigmaaldrich.com Calmodulin is a ubiquitous and essential calcium-binding protein that acts as a key intracellular transducer of calcium signals, regulating a vast number of cellular processes by interacting with and modulating the activity of a multitude of downstream enzymes and proteins. pasteur.frfrontiersin.org

W-12 functions by inhibiting Ca2+/calmodulin-activated enzymes, such as phosphodiesterase and myosin light chain kinase. sigmaaldrich.com By doing so, it allows researchers to probe the roles of calmodulin-dependent pathways in cellular functions. A crucial aspect of W-12's utility in research is its role as a less active analogue to other, more potent naphthalenesulfonamide-based calmodulin antagonists, such as W-7 [N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide] and W-13 [N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide]. nih.govchemicalbook.com In experimental design, comparing the effects of a highly active compound (like W-7 or W-13) with its less active counterpart (W-12) helps to establish that the observed biological effects are specifically due to the inhibition of calmodulin, rather than off-target or non-specific interactions of the chemical structure itself. nih.gov

Below are tables summarizing the properties of this compound (W-12) and a comparison with its more potent analogues.

Table 1: Properties of this compound (W-12)

| Property | Value |

|---|---|

| IUPAC Name | N-(4-aminobutyl)naphthalene-2-sulfonamide |

| Synonyms | W-12 |

| Molecular Formula | C14H18N2O2S |

| Biochemical Action | Calmodulin (CaM) antagonist; inhibits Ca2+/calmodulin-activated phosphodiesterase and myosin light chain kinase. sigmaaldrich.com |

| Primary Use | Research tool, often as a less-active control for more potent CaM antagonists. nih.gov |

Table 2: Comparison of Naphthalenesulfonamide-Based Calmodulin Antagonists

| Compound | Chemical Name | Key Structural Difference from W-12 | Relative Activity |

|---|---|---|---|

| W-12 | This compound | - | Less Active Control nih.gov |

| W-13 | N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide | Addition of a chlorine atom to the naphthalene ring. chemicalbook.comnih.gov | Potent CaM Antagonist nih.govnih.gov |

| W-7 | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide | Longer alkyl chain (hexyl vs. butyl) and a chlorinated 1-naphthalenesulfonamide core. nih.gov | Potent CaM Antagonist nih.govnih.gov |

Structure

3D Structure

Properties

CAS No. |

35517-12-5 |

|---|---|

Molecular Formula |

C14H18N2O2S |

Molecular Weight |

278.37 g/mol |

IUPAC Name |

N-(4-aminobutyl)naphthalene-2-sulfonamide |

InChI |

InChI=1S/C14H18N2O2S/c15-9-3-4-10-16-19(17,18)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11,16H,3-4,9-10,15H2 |

InChI Key |

BUGAJERDTXSWQA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

W 12 W-12 W12 |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Interactions of N 4 Aminobutyl 2 Naphthalenesulfonamide

Calmodulin Antagonism by Naphthalenesulfonamides

Naphthalenesulfonamides are a well-established class of calmodulin antagonists. nih.gov They exert their effects by binding to calmodulin and inhibiting its ability to activate a multitude of target enzymes, thereby interfering with calcium-dependent signaling pathways. nih.gov These compounds are cell-permeable, allowing them to be used effectively in studies of living cells to probe the physiological roles of calmodulin. nih.govub.edu The interaction is reversible; the compounds can be washed out of the cytoplasm, restoring normal cell function. nih.gov

Calmodulin (CaM) is a primary transducer of intracellular calcium signals. When Ca2+ levels rise, calcium binds to CaM, inducing a conformational change that enables CaM to interact with and activate various target enzymes. tocris.com Naphthalenesulfonamide compounds, by binding to the Ca2+-CaM complex, prevent this activation step, leading to the inhibition of numerous calmodulin-dependent enzymes. nih.gov

One of the key enzymes regulated by the Ca2+-calmodulin complex is cyclic nucleotide phosphodiesterase (PDE). This enzyme is responsible for the degradation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By antagonizing calmodulin, naphthalenesulfonamides inhibit the activation of CaM-dependent PDE. researchgate.net This inhibition leads to an accumulation of intracellular cAMP, which can affect a wide range of cellular processes. The well-studied chlorinated analog, W-7, is known to inhibit Ca2+-calmodulin-dependent phosphodiesterase with a half-maximal inhibitory concentration (IC50) of 28 µM. researchgate.net

Myosin light chain kinase (MLCK) is another critical enzyme that is dependent on the Ca2+-calmodulin complex for its activity. MLCK phosphorylates the regulatory light chain of myosin, a key step in initiating smooth muscle contraction and other cellular processes involving cytoskeletal dynamics. Naphthalenesulfonamides effectively inhibit MLCK by preventing its activation by calmodulin. researchgate.net For instance, the compound W-7 inhibits myosin light chain kinase with an IC50 value of 51 µM. researchgate.net

The interaction between naphthalenesulfonamides and calmodulin is dependent on the presence of calcium. tocris.com Calmodulin possesses four Ca2+-binding sites known as EF-hands. tocris.com The binding of calcium to these sites triggers a significant conformational change in the calmodulin protein, exposing hydrophobic surfaces. tocris.com It is to these exposed hydrophobic regions that naphthalenesulfonamides and other antagonists bind. tocris.com This binding is competitive with respect to the target enzymes; the antagonist occupies the site on calmodulin that would normally bind to and activate an enzyme like MLCK or PDE. tocris.com The interaction physically obstructs the formation of the active calmodulin-enzyme complex, thereby inhibiting the enzyme's function. nih.gov

Inhibition of Calmodulin-Activated Enzymes

Comparative Molecular Pharmacology of N-(4-Aminobutyl)-2-Naphthalenesulfonamide (W-12) and its Chlorinated Analogs (e.g., W-13, W-7)

The pharmacological activity of naphthalenesulfonamide-based calmodulin antagonists is highly dependent on their chemical structure. Key modifications, such as the addition of a chlorine atom to the naphthalene (B1677914) ring and the length of the aminoalkyl side chain, significantly influence their potency and specificity. This compound (also known as W-12) is a parent compound in this series, and its activity is often compared to its chlorinated analogs, such as N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide (W-13) and N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7).

The structural differences between W-12, W-13, and W-7 lead to distinct inhibitory profiles. The presence of a chlorine atom on the naphthalene ring, as seen in W-7 and W-13, significantly increases the compound's hydrophobicity. This enhanced hydrophobicity is believed to strengthen the interaction with the hydrophobic pockets on the surface of the activated calmodulin molecule, resulting in higher inhibitory potency.

Consequently, W-12, which lacks this chloro group, is a less potent calmodulin antagonist compared to W-13 and W-7. tocris.com While all three compounds can inhibit calmodulin-dependent processes, higher concentrations of W-12 are required to achieve the same level of inhibition as its chlorinated counterparts. tocris.com

| Compound | Structure Summary | Target Enzyme | Reported IC50 | Relative Potency Notes |

|---|---|---|---|---|

| W-12 (this compound) | 4-carbon chain, No Chlorine | Calmodulin-Dependent Enzymes | N/A in searched literature | Considered less potent than chlorinated analogs. tocris.com |

| W-13 (N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide) | 4-carbon chain, With Chlorine | Calmodulin-Dependent Enzymes | N/A in searched literature | Higher potency than W-12 due to the hydrophobic chloro group. tocris.com |

| W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) | 6-carbon chain, With Chlorine | Phosphodiesterase (CaM-dependent) | 28 µM researchgate.net | A potent, well-characterized inhibitor. nih.gov |

| Myosin Light Chain Kinase (MLCK) | 51 µM researchgate.net |

Insights into Protein-Ligand Interaction Dynamics

The interaction between this compound and its primary target, calmodulin (CaM), is a dynamic process fundamentally governed by hydrophobic forces. nih.govdoi.org Calmodulin, a ubiquitous calcium-binding protein, undergoes a significant conformational change upon binding with Ca2+ ions. This alteration exposes hydrophobic pockets on the surface of the protein, creating binding sites for antagonists like this compound. doi.orgoup.com

The affinity of naphthalenesulfonamide derivatives for the Ca2+-calmodulin complex has been shown to correlate well with their hydrophobicity. nih.gov The naphthalene ring of the compound is believed to insert into these hydrophobic clefts, thereby preventing the calmodulin from interacting with its target enzymes and effectively inhibiting their activation. nih.govdoi.org

While the precise atomic-level dynamics of the interaction with this compound are not extensively detailed in publicly available research, the general mechanism for naphthalenesulfonamides involves the flexible central helix of calmodulin bending to accommodate the ligand, leading to a more compact structure. This binding event stabilizes the Ca2+-bound conformation of calmodulin, yet obstructs the necessary conformational changes required for it to activate its downstream targets.

In its interaction with protein kinases, this compound exhibits a different dynamic. It acts as a competitive inhibitor with respect to ATP. nih.gov This indicates that the compound likely binds to the ATP-binding pocket of these enzymes, directly competing with the natural substrate. The kinetics of this inhibition, including the inhibition constants (Ki), are dependent on the specific kinase and the length of the alkyl chain of the naphthalenesulfonamide derivative. nih.gov

Exploration of Other Putative Molecular Targets and Downstream Effectors

Beyond its well-established role as a calmodulin and protein kinase inhibitor, research suggests that this compound and its related compounds may interact with other molecular targets, leading to a range of downstream cellular effects.

One significant downstream consequence of calmodulin inhibition by naphthalenesulfonamide derivatives, including the chlorinated analogue of the subject compound (often referred to as W-13), is the induction of G1 phase cell cycle arrest and apoptosis. nih.govnih.gov Calmodulin is known to play a crucial role in cell cycle progression, with its levels peaking at the G1/S transition. oup.comnih.gov By inhibiting calmodulin, these compounds can disrupt the normal progression of the cell cycle, leading to cell death. This effect is mediated through the downregulation of cyclins and the upregulation of cyclin-dependent kinase inhibitors like p21cip1. nih.gov

Furthermore, studies on various naphthalenesulfonamide derivatives have revealed potential interactions with other proteins. For instance, some derivatives have been identified as inhibitors of fatty acid binding protein 4 (FABP4), a protein implicated in metabolic and inflammatory processes. researchgate.net This suggests that the biological activities of this compound may extend beyond calmodulin and protein kinase inhibition, potentially impacting lipid metabolism and inflammatory signaling pathways.

The inhibition of a range of protein kinases also points to a broad spectrum of downstream effects. The kinases targeted by naphthalenesulfonamides are involved in numerous signaling cascades that regulate diverse cellular processes such as gene expression, proliferation, and differentiation. nih.gov Therefore, the inhibition of these kinases by this compound likely contributes to its observed cellular effects, including the induction of apoptosis.

Below is a summary of the key molecular targets and downstream effectors of this compound and related compounds:

| Molecular Target | Mechanism of Action | Downstream Effectors/Consequences |

| Calmodulin (in the presence of Ca2+) | Antagonist; binds to hydrophobic pockets. nih.govdoi.org | Inhibition of CaM-dependent enzymes, G1 cell cycle arrest, apoptosis. nih.govnih.gov |

| cAMP-dependent Protein Kinase | Competitive inhibitor with respect to ATP. nih.gov | Alteration of cAMP-mediated signaling pathways. |

| cGMP-dependent Protein Kinase | Competitive inhibitor with respect to ATP. nih.gov | Modulation of cGMP-mediated cellular responses. |

| Protein Kinase C | Competitive inhibitor with respect to ATP. nih.gov | Interference with diacylglycerol-activated signaling. |

| Casein Kinase I & II | Competitive inhibitor with respect to ATP. nih.gov | Disruption of various cellular processes including circadian rhythms and DNA repair. |

| Putative Target | ||

| Fatty Acid Binding Protein 4 (FABP4) | Inhibitor (based on derivative studies). researchgate.net | Potential modulation of lipid metabolism and inflammation. |

Structure Activity Relationship Sar Studies of N 4 Aminobutyl 2 Naphthalenesulfonamide and Its Derivatives

Impact of Halogenation on Biological Potency and Selectivity

Halogenation of the naphthalenesulfonamide scaffold is a critical determinant of its affinity for calmodulin and subsequent biological effects. The nature and position of the halogen atom significantly influence the compound's hydrophobicity, which is a primary driver of its interaction with the target protein.

The introduction of a chlorine atom to the naphthalene (B1677914) ring markedly enhances the biological potency of these calmodulin antagonists. This is exemplified by the well-studied compound N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a close analogue of the title compound. The chlorine atom increases the hydrophobicity of the aromatic moiety, strengthening its interaction with hydrophobic pockets on the calmodulin protein that become exposed upon calcium binding.

This enhanced affinity translates directly to greater efficacy in cellular assays. For instance, in studies using Chinese hamster ovary (CHO-K1) cells, the chlorinated compound W-7 was found to be a significantly more potent inhibitor of cell proliferation than its non-chlorinated counterpart, N-(6-aminohexyl)-1-naphthalenesulfonamide (W-5). The concentration of W-7 required to achieve 50% inhibition of cell proliferation was approximately six times lower than that of W-5, highlighting the profound impact of chlorination. This effect is attributed to the stronger binding of the chlorinated derivative to intracellular calmodulin, thereby disrupting CaM-regulated processes essential for cell cycle progression, such as the transition from the G1 to the S phase.

| Compound | Structure Feature | IC₅₀ (Cell Proliferation, CHO-K1 cells) | Reference |

|---|---|---|---|

| N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) | Chlorinated | ~32 µM | |

| N-(6-aminohexyl)-1-naphthalenesulfonamide (W-5) | Non-chlorinated | ~200 µM |

The principle that increased hydrophobicity enhances calmodulin affinity extends to other halogens, such as bromine and fluorine. Studies have shown a strong correlation between the hydrophobicity of various naphthalenesulfonamide derivatives and their potency in inhibiting CaM-dependent enzymes. This correlation holds true when bromine or fluorine is substituted for chlorine. While detailed comparative data across a full panel of halogens is not as extensively reported as the chlorine/no-chlorine comparison, the underlying physicochemical principle is consistent: the greater hydrophobicity imparted by larger, more polarizable halogens like bromine generally leads to stronger binding affinity for calmodulin.

Significance of Alkyl Chain Length and Branching for Activity

The alkylamino side chain of N-(4-Aminobutyl)-2-naphthalenesulfonamide plays a crucial role in anchoring the molecule to the calmodulin protein. Its length is a finely tuned parameter that dictates the effectiveness of this interaction.

The primary mechanism of action for naphthalenesulfonamide antagonists involves their binding to hydrophobic surfaces on calmodulin that are exposed following a conformational change induced by calcium binding. The flexible alkyl chain of the antagonist allows the terminal amino group to form ionic interactions while the naphthalenesulfonamide moiety inserts into the hydrophobic pocket.

The length of this alkyl chain is critical. A chain that is too short may not allow the naphthalene ring to optimally position itself within the hydrophobic cleft. Conversely, an overly long chain might introduce conformational penalties. Research has demonstrated that for chlorinated 1-naphthalenesulfonamides, inhibitory potency against CaM-dependent functions increases as the alkyl chain is extended from two carbons (aminoethyl) to six carbons (aminohexyl). This suggests that a longer chain is more effective at spanning the distance required for a stable, high-affinity interaction with the hydrophobic binding site.

The direct relationship between alkyl chain length and binding affinity is mirrored in functional outcomes. The potency of naphthalenesulfonamides as inhibitors of CaM-dependent enzymes, such as myosin light chain kinase, is dependent on the length of the alkyl chain. For example, N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide (A-3), a derivative with a two-carbon chain, is a less potent inhibitor of CaM functions compared to W-7, which possesses a six-carbon chain. This demonstrates that the optimized hydrophobic and ionic interactions afforded by a longer alkyl chain lead to more effective inhibition of calmodulin's downstream biological effects. SAR studies have predominantly focused on linear alkyl chains, and the effects of alkyl chain branching on activity are not well-documented in the literature.

| Compound | Alkyl Chain Length | Relative Potency for CaM Function Inhibition | Reference |

|---|---|---|---|

| N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) | 6 Carbons | Higher | |

| N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide | 4 Carbons | Intermediate | |

| N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide (A-3) | 2 Carbons | Lower |

Conformational Analysis and Ligand-Receptor Dynamics in SAR

The interaction between naphthalenesulfonamide derivatives and calmodulin is a dynamic process governed by significant conformational changes in the protein. Calmodulin is a dumbbell-shaped protein with two globular domains (the N- and C-lobes), connected by a flexible central helix. In the absence of calcium (apo-CaM), the protein exists in a "closed" conformation where its hydrophobic residues are largely buried.

Upon binding of Ca²⁺ ions, each lobe undergoes a substantial conformational rearrangement, transitioning to an "open" state. This change exposes hydrophobic patches on the surface of each domain, creating the binding sites for target proteins and inhibitors like this compound. The antagonist then binds to these exposed hydrophobic regions, stabilizing the open but inactive conformation of calmodulin. This binding event prevents calmodulin from interacting with its physiological enzyme targets, effectively inhibiting their activation. The binding of an antagonist can induce a further compaction of the calmodulin structure, locking it into a globular, inhibited state. This mechanism, where the inhibitor exploits the Ca²⁺-induced active conformation to trap the protein in an inactive state, is a key aspect of the SAR for this compound class.

Computational Approaches in Naphthalenesulfonamide SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for this compound and its derivatives has been significantly advanced by a variety of computational modeling techniques. These in silico methods provide profound insights into the molecular interactions between naphthalenesulfonamide-based ligands and their biological targets, guiding the rational design of more potent and selective compounds. nih.gov Key computational strategies employed in the SAR elucidation of this class of compounds include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling. nih.govijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is instrumental in predicting the activity of novel derivatives and identifying the key physicochemical properties that govern their efficacy.

For instance, 2D-QSAR and Hologram QSAR (HQSAR) analyses have been successfully applied to a series of N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide analogues to understand their inhibitory effects on calcineurin-NFAT signaling. nih.gov The resulting models demonstrated high predictive power, with correlation coefficients (r²) greater than 0.900. nih.gov The 2D-QSAR models revealed that the inhibitory activities were significantly influenced by the electronic affinity of the electron acceptor and an optimal dipole moment. nih.gov Furthermore, the HQSAR models identified specific structural fragments that were major contributors to the inhibitory activity. nih.gov

In another study focusing on caffeoyl naphthalene sulfonamide derivatives as HIV-1 integrase inhibitors, QSAR analysis indicated that modifications to the partition coefficient, connectivity index, and shape index could lead to increased activity. researchgate.net Based on the QSAR model, a new series of compounds was designed with predicted activities more potent than the parent compounds. researchgate.net

Key Findings from a QSAR Study on Naphthalenesulfonamide Analogues nih.gov

| Model | Statistical Significance | Key Dependent Properties |

| 2D-QSAR | r² > 0.900 | Electronic affinity of electron acceptor, Optimal dipole moment (DM opt = 4.491 Debye) |

| HQSAR | r² > 0.900 | Identified specific structural fragments contributing to inhibition |

Molecular Docking and Molecular Dynamics

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, elucidating the specific interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds that stabilize the complex. qub.ac.uknih.gov This technique is crucial for understanding the binding modes of naphthalenesulfonamide derivatives at a molecular level.

For example, molecular docking and dynamic studies on naphthoquinone sulfonamide derivatives as P2X7 receptor inhibitors revealed that these compounds bind to an allosteric site on the receptor. mdpi.com The binding free energy calculations indicated that the sulfonamides have a comparable affinity for the P2X7 receptor as known antagonists. mdpi.com Molecular dynamics simulations were employed to assess the stability of the ligand-protein complexes, confirming the interactions predicted by docking. mdpi.com These studies identified key residues involved in the binding, providing a structural basis for the observed inhibitory activity. mdpi.com

Similarly, docking studies on aryl sulfonamide derivatives as Mcl-1 inhibitors showed that a hydrogen bond acceptor at an appropriate position on the chiral center could form a crucial hydrogen bond interaction with residue ASN260, leading to higher inhibitory activity. qub.ac.uk These computational simulations help to explain the influence of stereochemistry on the biological activity of these compounds. qub.ac.uk

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trresearchgate.net This approach is particularly useful for virtual screening of large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements. dergipark.org.tr

An optimized pharmacophore model for 5-HT7 receptor antagonism was developed using a series of ligands including new naphtholactam and naphthosultam derivatives. nih.gov The model consists of five key features: a positive ionizable atom, a hydrogen-bonding acceptor group, and three hydrophobic regions. nih.gov Computational simulation of the complex between a potent compound and a 3D model of the 5-HT7 receptor provided further validation for the pharmacophore model. nih.gov This detailed analysis revealed specific molecular interactions, such as the positive ionizable feature forming an ionic bond with Asp(3.32) and the hydrophobic regions interacting with aromatic residues like Phe(6.52) and Tyr(7.43). nih.gov Such models serve as powerful tools for the design and synthesis of new ligands with predetermined affinities. nih.gov

Summary of Computational Approaches and Their Applications

| Computational Method | Application in Naphthalenesulfonamide SAR | Key Insights Gained |

| QSAR | Predicting the activity of novel analogues. researchgate.net | Identification of key physicochemical properties (e.g., electronic and steric) influencing biological activity. nih.govresearchgate.net |

| Molecular Docking | Elucidating binding modes and specific interactions with target proteins. qub.ac.ukmdpi.com | Understanding the structural basis of activity and the importance of specific functional groups and stereochemistry. qub.ac.ukmdpi.com |

| Molecular Dynamics | Assessing the stability of ligand-receptor complexes over time. mdpi.com | Confirmation of docking predictions and providing a more dynamic view of the binding interactions. mdpi.com |

| Pharmacophore Modeling | Identifying essential 3D chemical features for biological activity and virtual screening. dergipark.org.trnih.gov | Development of a 3D template for designing new, potent ligands with desired pharmacological profiles. nih.gov |

These computational approaches, often used in a complementary fashion, are indispensable in modern drug discovery for elucidating the complex SAR of this compound and its derivatives. They not only rationalize the activities of existing compounds but also provide a clear roadmap for the design of future therapeutic agents.

Cellular and Subcellular Biological Investigations Involving N 4 Aminobutyl 2 Naphthalenesulfonamide

Regulation of Intracellular Calcium Dynamics and Signaling

The regulation of intracellular calcium is fundamental to cellular signaling, controlling processes from proliferation to apoptosis. N-(4-Aminobutyl)-2-naphthalenesulfonamide and its chlorinated analogue are used to explore the involvement of calmodulin in these calcium-mediated events.

This compound, also known as W-12, is structurally related to more potent calmodulin inhibitors like W-13 (N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide). Due to its lower potency, it is often employed as a negative control in experiments to distinguish specific calmodulin-dependent effects from non-specific or hydrophobic effects of the chemical structure. nih.gov

Research on its direct impact on calcium flux indicates a limited role. Studies have shown that W-12 has only a slight inhibitory effect on depolarization-induced Ca2+ uptake, and only at higher concentrations. nih.gov This suggests that its primary action is not the direct blockade of calcium channels. In studies of motoneuron survival, W-12 was used as a control for W-13 to rule out side effects on Ca2+ channels, further confirming that it does not significantly block calcium influx on its own. nih.gov The primary utility of this compound in this context is to provide a baseline for assessing the specific actions of more potent calmodulin antagonists on calcium dynamics.

The antagonism of calmodulin by this compound directly impacts the activation of Ca2+/calmodulin-dependent protein kinases (CaMKs). sigmaaldrich.com These enzymes are critical mediators of calcium signaling, phosphorylating target proteins to regulate a vast array of cellular activities. Naphthalenesulfonamide derivatives function as selective inhibitors of Ca2+, calmodulin-dependent protein phosphorylation. nih.gov

The mechanism of inhibition is competitive with respect to calmodulin; the compound binds to calmodulin and prevents it from activating the kinase. nih.govnih.gov This has been demonstrated for enzymes such as myosin light chain kinase (MLCK), where naphthalenesulfonamides competitively inhibit enzyme activation. sigmaaldrich.comnih.gov The potency of this inhibition within the naphthalenesulfonamide family is dependent on structural features, such as the length of the alkyl chain. nih.govnih.gov While specific data on PK33 is not detailed, the compound's established role as a calmodulin antagonist indicates it would interfere with the activation of any protein kinase that is dependent on calmodulin for its function.

| Enzyme | Mechanism of Inhibition | Key Findings | References |

|---|---|---|---|

| Myosin Light Chain Kinase (MLCK) | Competitive inhibition by interacting with calmodulin. | Inhibition is dependent on the length of the compound's alkyl chain. The primary effect is preventing enzyme activation. | sigmaaldrich.comnih.gov |

| Ca2+/Calmodulin-Dependent Phosphodiesterase | Inhibition of calmodulin-activated enzyme. | W-7, a related compound, inhibits with an IC50 of 28 μM. | medchemexpress.com |

| General Ca2+/Calmodulin-Dependent Protein Kinases | Competitive inhibition with respect to calmodulin. | Naphthalenesulfonamides are considered selective inhibitors of this class of enzymes compared to phospholipid-dependent protein kinases. | nih.gov |

Modulation of Cellular Physiological Processes by Calmodulin Antagonism

By inhibiting the calcium-calmodulin signaling complex, this compound and related compounds serve as valuable probes for understanding the role of this pathway in regulating complex cellular machinery, including membrane trafficking and the maintenance of organelle structure.

Calmodulin is a key regulator of membrane dynamics, and its inhibition can lead to significant alterations in the morphology and function of several organelles. nih.gov

Research using potent calmodulin antagonists demonstrates a critical role for calmodulin in the endocytic pathway. Inhibition of calmodulin significantly impedes the recycling of molecules, such as the transferrin receptor, from endosomes back to the cell surface. nih.govnih.gov This disruption of the recycling process leads to a notable morphological change: the accumulation of endocytosed material within exceptionally large, swollen endosomal vacuoles. nih.govnih.gov This effect suggests that calmodulin is necessary for the formation or function of recycling tubules that transport cargo out of endosomes. nih.gov The treatment of cells with calmodulin antagonists like W-13 has been shown to cause material endocytosed from all cell surfaces to be delivered to these novel, enlarged endosomal structures. nih.gov

Calmodulin also plays a crucial role in maintaining the architecture of the Golgi complex and the Trans-Golgi Network (TGN). nih.govnih.gov These organelles are characterized by dynamic membrane tubules that are involved in sorting and transporting proteins and lipids. The formation of these tubules can be experimentally enhanced by drugs like Brefeldin A (BFA). Studies have shown that calmodulin antagonists potently inhibit the BFA-stimulated formation of membrane tubules from the Golgi and TGN. nih.gov This failure to form tubules results in the inhibition of retrograde transport from the Golgi to the endoplasmic reticulum. nih.gov These findings indicate that calmodulin is a general regulator of membrane tubulation, capable of influencing the morphology and trafficking functions of the Golgi apparatus, TGN, and endosomes. nih.gov

| Organelle/Process | Observed Effect of Calmodulin Antagonism | Underlying Mechanism | References |

|---|---|---|---|

| Endosomal Recycling | Inhibition of transferrin recycling to the cell surface. | Likely inhibition of the formation or function of recycling tubules from endosomes. | nih.govnih.gov |

| Endosome Morphology | Formation of enlarged endosomal vacuoles. | Accumulation of endocytosed material due to blocked recycling pathways. | nih.govnih.gov |

| Golgi/TGN Tubulation | Inhibition of Brefeldin A-stimulated membrane tubule formation. | Disruption of calmodulin's role as a general regulator of membrane tubulation. | nih.gov |

| Golgi Trafficking | Inhibition of retrograde transport from the Golgi to the Endoplasmic Reticulum. | Consequence of the failure to form necessary transport tubules. | nih.gov |

Cell Cycle Progression and Cellular Proliferation

Investigations into naphthalenesulfonamide compounds suggest a role for this class of molecules in the regulation of cell cycle and proliferation, primarily through their action as calmodulin antagonists.

While direct studies on this compound's specific role in G1/S phase transition are not detailed in the available literature, the mechanism of action for related, more potent naphthalenesulfonamide calmodulin antagonists provides insight. Calmodulin is understood to be involved in the regulation of cellular proliferation, with antagonists of this protein potentially causing selective inhibition at the G1/S boundary phase. wikipedia.org The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint in the cell cycle, where the cell commits to DNA replication. wikipedia.org This transition is tightly regulated by a network of proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.gov The activity of this compound is consistent with its potential to bind calmodulin, suggesting a likely, though weaker, involvement in the same cell cycle regulatory pathways as its more potent analogs. nih.govaacrjournals.org

This compound has been studied in the context of myeloid differentiation using the human promyelocytic leukemia cell line, HL-60. nih.govaacrjournals.org This cell line is a well-established model for studying the differentiation of myeloid cells into mature granulocytes or monocytes. frontiersin.org

Research indicates that this compound, described as a less active congener of other naphthalenesulfonamide calmodulin antagonists, can induce limited myeloid differentiation in HL-60 cells. nih.govaacrjournals.org The effectiveness of this and related compounds in promoting differentiation correlates with their ability to bind to and inhibit calmodulin. aacrjournals.org This suggests that calmodulin plays a regulatory role in cell differentiation. nih.gov

Furthermore, these naphthalenesulfonamide inhibitors can augment the differentiation of HL-60 cells when used in combination with other inducing agents such as retinoic acid, dimethyl sulfoxide, or dibutyryl cyclic adenosine (B11128) monophosphate. nih.govaacrjournals.org

Table 1: Effect of Naphthalenesulfonamide Compounds on HL-60 Cell Differentiation

| Compound | Role / Activity | Effect on HL-60 Differentiation | Reference |

|---|---|---|---|

| This compound | Less active calmodulin antagonist | Induces limited myeloid differentiation; activity consistent with its calmodulin-binding potential. | nih.govaacrjournals.org |

| N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) | Potent calmodulin antagonist | Induces myeloid differentiation, particularly in combination with retinoic acid. | aacrjournals.org |

| N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide (W-13) | Potent calmodulin antagonist | Induces limited myeloid differentiation. | nih.gov |

| Retinoic Acid | Differentiating agent | Induces differentiation; effect is augmented by naphthalenesulfonamides. | nih.govaacrjournals.org |

| Dimethyl Sulfoxide (DMSO) | Differentiating agent | Induces differentiation; effect is augmented by naphthalenesulfonamides. | nih.gov |

Cellular Stress Responses

The cellular response to stress is a critical factor in determining cell fate. This compound, a known calmodulin antagonist, has been investigated for its role in modulating these responses, particularly in the context of hyperthermia and DNA damage.

Research into the effects of calmodulin antagonists on hyperthermic cell killing and the development of thermotolerance has provided insights into the role of calcium-mediated processes in these phenomena. While direct studies on this compound are limited, investigations using its less active analogue, W-12, in rat 13762NF mammary adenocarcinoma cells have shown that calmodulin antagonists can potentiate cell killing at elevated temperatures. Specifically, the more potent, chlorinated analogues of W-12, such as W-7 and W-13, significantly enhanced cell death at 43°C, a temperature at which hyperthermic perturbation of calmodulin-regulated processes is thought to contribute to lethality.

Interestingly, the presence of these calmodulin antagonists during fractionated or continuous heating at 42°C or 43°C did not significantly inhibit or potentiate the development of thermotolerance. This suggests that the pathways leading to thermotolerance may not be strongly dependent on calmodulin-protein interactions that are disrupted by these antagonists.

Calmodulin has been implicated as a potential modulator of the cellular response to DNA damage. Studies have explored the use of calmodulin antagonists in combination with DNA-damaging agents to enhance their cytotoxic effects. A review of this topic indicates that calmodulin antagonists can potentiate DNA damage and cytotoxicity, suggesting a role for calmodulin in DNA repair processes. nih.gov While specific studies detailing the direct interaction of this compound with DNA damage response and repair pathways are not extensively documented in the available literature, the known function of calmodulin in these processes provides a basis for inferring its potential effects. The inhibition of calmodulin by antagonists could disrupt the signaling cascades involved in recognizing and repairing DNA lesions, thereby increasing the efficacy of DNA-damaging therapies.

Studies in Specific Cell Types and Model Systems

The effects of this compound and its related compounds have been explored in a variety of cell types, revealing context-dependent activities.

Rat Mammary Adenocarcinoma Cells: As mentioned previously, the less active analogue of this compound, W-12, has been utilized in studies with rat 13762NF mammary adenocarcinoma cells to investigate the role of calmodulin in hyperthermia. These cells have served as a valuable model for understanding the cellular response to heat stress.

HL-60 Cells: The human promyelocytic leukemia cell line, HL-60, has been a key model for studying myeloid differentiation. Research has shown that naphthalenesulfonamide calmodulin antagonists, including N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide and its less active congener, this compound, can induce limited myeloid differentiation in these cells. nih.govaacrjournals.org Furthermore, these compounds were found to augment the differentiation induced by other agents like retinoic acid and dimethyl sulfoxide. nih.govaacrjournals.org The dose-response for this differentiation effect correlated with the compounds' ability to inhibit calmodulin-activated phosphodiesterase. nih.govaacrjournals.org

| Compound | Effect on HL-60 Cells |

| This compound | Induces limited myeloid differentiation; augments differentiation by other inducers. nih.govaacrjournals.org |

| N-(4-aminobutyl)-5-chloro-2-naphthalenesulfonamide | Induces limited myeloid differentiation; augments differentiation by other inducers. nih.govaacrjournals.org |

| N-(6-aminohexyl)-1-naphthalenesulfonamide | Less active congener, used for comparison in differentiation studies. nih.govaacrjournals.org |

| N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) | Induces limited myeloid differentiation; augments differentiation by other inducers. nih.govaacrjournals.org |

MDCK Epithelial Cells: Madin-Darby Canine Kidney (MDCK) cells are a well-established model for studying epithelial cell polarity and function. While direct studies investigating the effects of this compound on MDCK cells are not prominent in the reviewed literature, these cells are a critical tool for understanding renal epithelial biology. nih.govnih.gov

Human Platelets: The role of calmodulin in platelet function has been investigated using calmodulin antagonists. Studies have shown that antagonists like W-7 can inhibit the aggregation of human platelets induced by platelet-activating factor. nih.gov More broadly, calmodulin antagonists have been demonstrated to induce apoptotic events in human platelets, including depolarization of the mitochondrial inner membrane and caspase-3 activation. ashpublications.orgresearchgate.netresearchgate.net This suggests that inhibition of calmodulin, potentially by compounds such as this compound, could significantly impact platelet function and survival.

Osteoclast Precursors: The differentiation and function of osteoclasts, the primary cells responsible for bone resorption, are regulated by calcium signaling. Calmodulin antagonists have been shown to inhibit osteoclast formation from their precursors. This indicates that calmodulin plays a crucial role in osteoclastogenesis. While direct studies with this compound are not specified, the general findings for calmodulin antagonists suggest a potential role for this compound in modulating bone cell biology.

Neurospora crassa : This filamentous fungus is a widely used model organism in genetics and molecular biology. mdpi.comfgsc.netnih.govnih.govmdpi.com Its well-characterized genome and ease of genetic manipulation make it an ideal system for studying fundamental cellular processes. At present, there is a lack of specific research in the available literature detailing the effects of this compound on Neurospora crassa.

Analytical Methodologies for Naphthalenesulfonamide Research

Chromatographic Separation Techniques (e.g., HPLC) for Purity Assessment and Quantificationnih.govwu.ac.th

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying N-(4-Aminobutyl)-2-Naphthalenesulfonamide. Reversed-phase (RP) HPLC is the most common approach for sulfonamide derivatives, leveraging the compound's hydrophobicity for separation. wu.ac.th While a specific validated method for this compound is not extensively detailed in publicly available literature, a representative method can be constructed based on the analysis of similar naphthalenesulfonamide compounds. nih.govresearchgate.net

A typical RP-HPLC method would involve a C8 or C18 stationary phase, which provides a nonpolar environment for the separation of analytes based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities.

Purity assessment is achieved by injecting a solution of the synthesized this compound and analyzing the resulting chromatogram. The area of the main peak corresponding to the compound is compared to the total area of all peaks detected. For use as an analytical standard, a purity of ≥99% is often required. jk-sci.com Quantification is performed by creating a calibration curve with certified reference standards of known concentrations. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration.

Interactive Data Table: Representative RP-HPLC Parameters for Naphthalenesulfonamide Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for hydrophobic interactions. |

| Mobile Phase A | Aqueous buffer (e.g., 0.02 M KH2PO4, pH 4.0) | Controls pH and influences ionization of the analyte. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |

| Gradient | e.g., 10% B to 90% B over 20 minutes | Ensures separation of impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Maintains consistent elution and separation. |

| Column Temp. | 25 °C | Ensures reproducibility of retention times. |

| Detection | UV at 230 nm or 265 nm | Wavelength at which the naphthalene (B1677914) chromophore absorbs light. wu.ac.thresearchgate.net |

| Injection Vol. | 10 µL | Standard volume for introducing the sample. |

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. These methods provide detailed information about the molecule's atomic composition and connectivity.

¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons of the naphthalene ring, typically in the downfield region (δ 7-9 ppm). The protons of the aminobutyl chain would appear as multiplets in the aliphatic region (δ 1-4 ppm). The protons adjacent to the nitrogen atoms (sulfonamide and amino group) would show distinct chemical shifts.

¹³C NMR: The spectrum would show signals for all 14 carbon atoms in the molecule. The aromatic carbons of the naphthalene ring would resonate at δ 120-140 ppm, while the aliphatic carbons of the butyl chain would appear in the upfield region (δ 20-50 ppm).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a common technique for sulfonamides. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the aminobutyl side chain or cleavage of the sulfonamide bond.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netd-nb.infonih.gov The FTIR spectrum of this compound would display characteristic absorption bands:

N-H stretching vibrations from the primary amine and the sulfonamide group (around 3300-3500 cm⁻¹).

C-H stretching vibrations from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹).

Asymmetric and symmetric S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹, respectively).

C=C stretching vibrations of the naphthalene ring (around 1450-1600 cm⁻¹).

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Information Provided |

| ¹H NMR | Aromatic protons (δ 7-9 ppm), Aliphatic protons (δ 1-4 ppm) | Proton environment and connectivity. |

| ¹³C NMR | Aromatic carbons (δ 120-140 ppm), Aliphatic carbons (δ 20-50 ppm) | Carbon skeleton of the molecule. |

| Mass Spec. | [M+H]⁺ peak, fragmentation pattern | Molecular weight and structural fragments. |

| FTIR | N-H, C-H, S=O, C=C stretching bands | Presence of key functional groups. |

Quantitative Analysis Approaches in Biological Matrices for Cellular Studies

For cellular studies investigating the effects of this compound, it is essential to have a reliable method to quantify its concentration in biological matrices such as cell lysates or plasma. nih.govresearchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its high sensitivity and selectivity. nih.govnih.govpensoft.net

A typical LC-MS/MS method for quantifying a small molecule like this compound in a biological matrix would involve the following steps:

Sample Preparation: This is a critical step to remove interfering substances like proteins and lipids. Protein precipitation with a solvent like acetonitrile, liquid-liquid extraction, or solid-phase extraction (SPE) are common techniques. nih.gov

Chromatographic Separation: An RP-HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate the analyte from other components in the extracted sample. A rapid gradient elution is often preferred to minimize the analysis time.

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of selectivity.

Quantification: An internal standard, a structurally similar molecule that is not present in the biological sample, is added at a known concentration at the beginning of the sample preparation. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the analyte in the unknown samples.

Interactive Data Table: General LC-MS/MS Parameters for Bioanalysis

| Parameter | Typical Condition | Purpose |

| Sample Prep | Protein Precipitation or Solid-Phase Extraction | Removal of interfering matrix components. |

| LC Column | C18 or similar (e.g., 50 mm x 2.1 mm, 1.8 µm) | Rapid separation of the analyte. |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate | Elution of the analyte and promotion of ionization. |

| Ionization | Electrospray Ionization (ESI), positive mode | Generation of gas-phase ions of the analyte. |

| MS Mode | Multiple Reaction Monitoring (MRM) | Selective and sensitive detection of the analyte. |

| Internal Standard | Structurally similar compound (e.g., deuterated analog) | Correction for matrix effects and variability. |

Future Research Perspectives

Development of More Selective Calmodulin-Targeting Agents with Naphthalenesulfonamide Scaffolds

A primary limitation of W-7 and other first-generation CaM inhibitors is their lack of absolute specificity. biorxiv.org This has spurred a drive toward the rational design of new agents with higher affinity and selectivity for calmodulin. Future research will focus on leveraging structural biology and computational modeling to design novel naphthalenesulfonamide derivatives.

Detailed analysis of the molecular interactions between CaM and its inhibitors provides a structural basis for designing more potent and selective compounds. nih.gov By understanding the specific binding pockets and conformational changes CaM undergoes when interacting with ligands, researchers can modify the naphthalenesulfonamide scaffold to enhance these interactions. biorxiv.orgplos.org For instance, molecular dynamics simulations can predict the binding free energies of new derivatives, allowing for the in silico screening of candidates before synthesis. nih.gov The goal is to create compounds that bind with high affinity to CaM while minimizing interactions with other proteins, thereby reducing off-target effects and providing clearer experimental results. biorxiv.org The development of such agents is crucial, as CaM's role in cell proliferation and other disease-related pathways makes it an attractive therapeutic target. nih.gov

| Research Approach | Objective | Desired Outcome |

| Structure-Based Drug Design | Utilize X-ray crystallography and NMR data of CaM-inhibitor complexes. biorxiv.org | Design derivatives with improved fit and interaction with CaM's binding sites. |

| Computational Modeling | Employ molecular dynamics simulations and docking studies. nih.gov | Predict binding affinities and selectivity of new compounds before synthesis. |

| Structure-Activity Relationship (SAR) Studies | Systematically modify the naphthalenesulfonamide scaffold and assess the impact on CaM inhibition. | Identify key chemical moieties responsible for potent and selective CaM antagonism. |

Elucidation of Broader Biological Networks and Off-Target Interactions

A comprehensive understanding of a chemical probe's biological activity requires mapping not only its intended target but also its off-target interactions. For N-(4-Aminobutyl)-2-naphthalenesulfonamide, it is known to interact with other proteins, such as troponin C, which contributes to its effects on muscle contraction. nih.gov Future research must systematically identify the complete interaction profile of W-7 and its analogs to accurately interpret experimental data.

Studies have shown that even at low concentrations, W-7 can have complex, dose-dependent effects on cellular processes like the respiratory burst in neutrophils, suggesting interactions beyond simple CaM inhibition. nih.gov The off-target effects of CaM inhibitors are not unique to W-7; other antagonists are known to affect ion channels and other cellular targets. biorxiv.org Future work should employ chemoproteomics techniques, such as affinity chromatography coupled with mass spectrometry, to pull down binding partners of naphthalenesulfonamide derivatives from cell lysates. This will create a comprehensive map of the compound's interactome, distinguishing high-affinity targets from lower-affinity, off-target interactions. This knowledge is critical for validating CaM's role in specific pathways and for identifying potential polypharmacological effects that could be therapeutically relevant. acs.org

Advanced Chemical Probe Design and Application in Complex Biological Systems

The naphthalenesulfonamide scaffold serves as a valuable starting point for creating advanced chemical probes to investigate biological processes with greater precision. nih.gov Future research will involve modifying the core structure to incorporate functionalities that allow for imaging, target identification, and dynamic tracking within living cells.

One promising direction is the development of fluorescent probes. By attaching a fluorophore to the naphthalenesulfonamide structure, researchers can visualize the compound's subcellular localization and its association with specific organelles or protein complexes in real-time using advanced microscopy techniques. nih.gov Furthermore, designing probes with photo-activatable cross-linking groups would enable covalent labeling of binding partners upon light stimulation, providing a snapshot of the compound's direct interactions within a complex cellular environment. ljmu.ac.uk Such advanced tools are essential for moving beyond static measurements and understanding the dynamic nature of CaM-regulated signaling networks. nih.govchemicalprobes.org

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To fully comprehend the cellular impact of inhibiting calmodulin with this compound, future studies must integrate multi-omics data. This systems-biology approach can reveal global changes in gene expression, protein abundance, and metabolic pathways that result from CaM inhibition.

A key first step is to understand the complete network of CaM-binding proteins within the human proteome, which can be identified using proteomic screening methods. pnas.org By treating cells or organisms with W-7 and its more selective derivatives, researchers can then perform:

Transcriptomics (RNA-seq): To identify genes whose expression is up- or down-regulated, revealing the genetic circuits that are responsive to CaM signaling.

Proteomics: To measure global changes in protein levels and post-translational modifications, uncovering downstream effects on signaling cascades and protein complexes.

Metabolomics: To analyze shifts in metabolic profiles, linking CaM activity to cellular energy status and biosynthetic pathways.

Integrating these datasets will provide a holistic view of the compound's effects, helping to construct comprehensive models of CaM-regulated networks and clarifying how their perturbation leads to specific cellular phenotypes. mdpi.com

High-Throughput Screening Methodologies for Novel Naphthalenesulfonamide Derivatives

The discovery of next-generation calmodulin inhibitors based on the naphthalenesulfonamide scaffold will be accelerated by the use of high-throughput screening (HTS). nih.gov HTS allows for the rapid testing of large, diverse chemical libraries to identify "hit" compounds with desired biological activity. nih.govsygnaturediscovery.com

Future research will involve developing robust and miniaturized assays suitable for HTS that can measure CaM activity or a specific CaM-dependent downstream event. nih.gov Libraries of novel naphthalenesulfonamide derivatives, synthesized to maximize structural diversity around the core scaffold, can then be screened. thermofisher.comku.edu HTS campaigns can be designed to identify compounds that are not only potent CaM inhibitors but also possess other desirable properties, such as improved selectivity or specific effects on cell viability in cancer models. nih.gov The resulting hits provide high-quality starting points for further medicinal chemistry optimization, accelerating the journey from an initial finding to a highly refined chemical probe or potential therapeutic lead. sygnaturediscovery.com

| HTS Component | Description | Relevance to Naphthalenesulfonamides |

| Compound Library | A large collection of structurally diverse small molecules. ku.edu | Synthesis of a focused library of naphthalenesulfonamide derivatives to explore structure-activity relationships. |

| Assay Development | Creation of a robust, automated assay measuring a specific biological activity. sygnaturediscovery.com | Designing an assay to specifically measure CaM inhibition or a downstream cellular consequence. |

| Robotic Automation | Use of robotic systems to handle and test thousands of compounds quickly. nih.gov | Enables the rapid screening of the entire derivative library to identify initial hits. |

| Data Analysis | Informatics tools to process large datasets and identify statistically significant hits. nih.gov | Pinpoints the most promising compounds for follow-up validation and characterization. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Aminobutyl)-2-Naphthalenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via sulfonylation of 4-aminobutylamine with 2-naphthalenesulfonyl chloride. Key steps include:

- Reagents : 2-Naphthalenesulfonyl chloride, 4-aminobutylamine, base (e.g., triethylamine or NaOH).

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.

- Conditions : Stirring at 0–5°C for 1–2 hours, followed by room temperature for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Optimization : Adjust stoichiometric ratios (1:1.2 for sulfonyl chloride:amine), monitor pH to prevent side reactions (e.g., over-sulfonylation), and use inert atmospheres to avoid oxidation .

Q. How is the purity and structural integrity of this compound validated experimentally?

- Analytical Techniques :

- NMR : - and -NMR to confirm sulfonamide linkage and naphthalene/butyl group integration.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 289.1) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound in calcium signaling pathways?

- Context : The compound is structurally analogous to W-7 (N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide), a calmodulin antagonist.

- Methodology :

- In vitro assays : Measure Ca flux in HEK293 cells using fluorescent indicators (e.g., Fluo-4).

- Competitive binding studies : Compare inhibition constants () with W-7 via surface plasmon resonance (SPR) .

- Data Contradictions : Some studies report weaker calmodulin affinity compared to W-7, suggesting substituent-dependent activity. Further mutagenesis studies are required to map binding interfaces .

Q. How can structural modifications enhance the solubility and bioavailability of this compound?

- Approaches :

- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) at the naphthalene 6-position or butyl chain terminus.

- Salt formation : Use hydrochloride or mesylate salts to improve aqueous solubility.

- Prodrug strategies : Mask the sulfonamide with ester or amide linkages for controlled release .

- Analytical Validation : LogP measurements (shake-flask method) and Caco-2 cell permeability assays to assess hydrophilicity and absorption.

Critical Analysis of Contradictions

- Synthetic Routes : and propose divergent bases (NaOH vs. triethylamine). NaOH may hydrolyze sulfonyl chlorides, favoring triethylamine for pH control.

- Biological Activity : While structurally similar to W-7, the shorter butyl chain in this compound may reduce steric hindrance but limit membrane permeability, requiring empirical validation .

Future Research Directions

- Targeted Delivery : Develop nanoparticle-encapsulated formulations to enhance CNS penetration.

- Structure-Activity Relationships (SAR) : Systematic substitution at the naphthalene ring to map pharmacophore regions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.